molecular formula C16H19N3O2 B7466366 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one

Cat. No. B7466366
M. Wt: 285.34 g/mol
InChI Key: XRSLWWBGNLCEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity in the scientific research community due to its potential as a psychoactive substance. MDPV is classified as a Schedule I drug in the United States, which means that it is illegal to use, possess, or distribute for any purpose.

Mechanism of Action

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one acts on the dopamine transporter, inhibiting the reuptake of dopamine into the presynaptic neuron. This results in increased levels of dopamine in the synaptic cleft, which can lead to increased activation of dopaminergic receptors. The exact mechanism of action of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one is not fully understood, but it is thought to involve the binding of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one to the dopamine transporter and the subsequent inhibition of dopamine reuptake.
Biochemical and Physiological Effects:
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased feelings of euphoria and alertness. It has also been shown to increase heart rate, blood pressure, and body temperature, which can have negative health effects.

Advantages and Limitations for Lab Experiments

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it useful for studying the effects of dopamine on the brain. It is also relatively easy to synthesize, which makes it accessible to researchers. However, 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one is a Schedule I drug, which makes it illegal to use without a license from the Drug Enforcement Administration. This can make it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for research involving 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one. One area of interest is the development of new drugs that are based on 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one but have fewer negative health effects. Another area of interest is the study of the long-term effects of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one use on the brain and body. Finally, there is a need for more research on the potential therapeutic uses of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one, such as in the treatment of depression or other psychiatric disorders.

Synthesis Methods

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one can be synthesized using a variety of methods, including the reaction of 1-(4-methylphenyl)-2-nitropropene with hydrazine hydrate, followed by reaction with acetic anhydride and pyrrolidine. Other methods involve the use of reagents such as sodium azide and phosphorus oxychloride.

Scientific Research Applications

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. Specifically, it has been shown to act as a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can result in feelings of euphoria, increased energy, and heightened alertness.

properties

IUPAC Name

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-4-6-13(7-5-12)16-18-17-14(21-16)8-9-15(20)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLWWBGNLCEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one

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